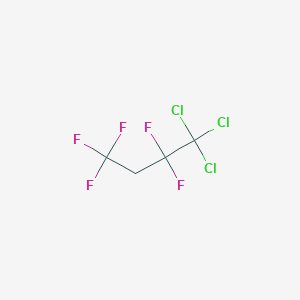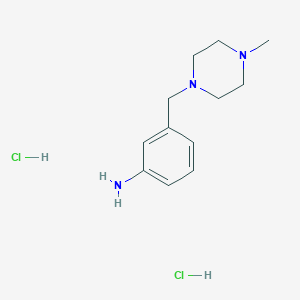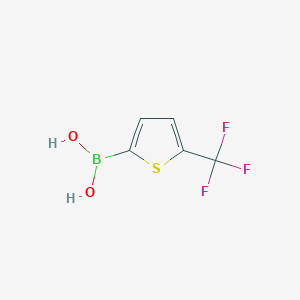
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid
Übersicht
Beschreibung
“(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 958451-91-7 . It has a molecular weight of 195.96 and its IUPAC name is 5-(trifluoromethyl)-2-thienylboronic acid . It is a solid substance that is stored in a dark place, sealed in dry, and stored in a freezer under -20°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with tetrakis (triphenylphosphine) palladium (0) and cesium fluoride in tetrahydrofuran for 8 hours under reflux . Another method involves a reaction with bis-triphenylphosphine-palladium (II) chloride and sodium carbonate in tetrahydrofuran and water at 63°C for 5.5 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code of this compound is 1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H and the InChI key is NHBZQJOZVBHDAZ-UHFFFAOYSA-N . The compound contains 12 heavy atoms and 5 aromatic heavy atoms .Chemical Reactions Analysis
This compound is used as a reagent in various reactions such as Palladium-catalyzed Suzuki-Miyaura cross-couplings . It also undergoes reactions with other compounds to form new substances .Physical And Chemical Properties Analysis
The compound is soluble with a solubility of 1.38 mg/ml or 0.00706 mol/l . It has a molar refractivity of 39.15 and a topological polar surface area (TPSA) of 68.7 Ų . The compound is also lipophilic with a consensus Log Po/w of 0.91 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biological Pathways of Siderophores
- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels .
- Methods of Application : The biosynthetic pathways of siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : Siderophores have applications in medicine, agriculture, and environmental sciences. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Scientific Field: Transition Metal-Mediated Trifluoromethylation Reactions
- Application Summary : Fluorine compounds, including trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application : The construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is achieved through transition metal-mediated trifluoromethylation reactions .
- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
-
Scientific Field: Organic Synthesis
- Application Summary : “(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a type of organoboron compound that can be used in organic synthesis . Organoboron compounds are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of fine chemicals, pharmaceuticals, and materials .
- Methods of Application : The compound can be used as a reagent in a Suzuki-Miyaura reaction, where it is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of the reaction would be a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Scientific Field: Fluorinated Compounds
- Application Summary : The trifluoromethyl group in “(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a common feature in many pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application : Trifluoromethyl groups can be introduced into organic compounds through various methods, including transition metal-mediated trifluoromethylation reactions .
- Results or Outcomes : The incorporation of a trifluoromethyl group into organic motifs can enhance the properties of the resulting compounds, potentially leading to the development of new drugs or agrochemicals .
-
Scientific Field: Organic Synthesis
- Application Summary : “(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a type of organoboron compound that can be used in organic synthesis . Organoboron compounds are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of fine chemicals, pharmaceuticals, and materials .
- Methods of Application : The compound can be used as a reagent in a Suzuki-Miyaura reaction, where it is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of the reaction would be a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Scientific Field: Fluorinated Compounds
- Application Summary : The trifluoromethyl group in “(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a common feature in many pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application : Trifluoromethyl groups can be introduced into organic compounds through various methods, including transition metal-mediated trifluoromethylation reactions .
- Results or Outcomes : The incorporation of a trifluoromethyl group into organic motifs can enhance the properties of the resulting compounds, potentially leading to the development of new drugs or agrochemicals .
Safety And Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBZQJOZVBHDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669692 | |
| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid | |
CAS RN |
958451-91-7 | |
| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



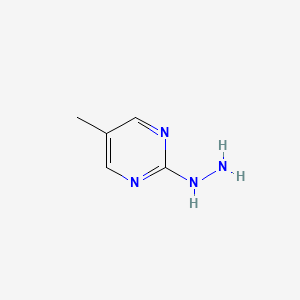
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
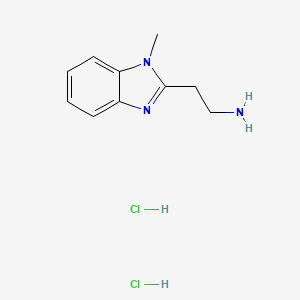
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
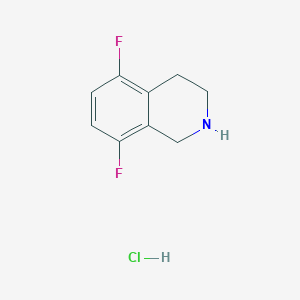
![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)
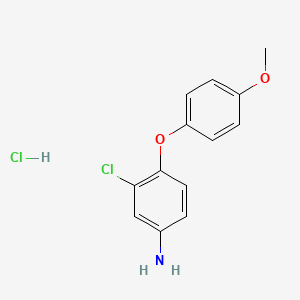
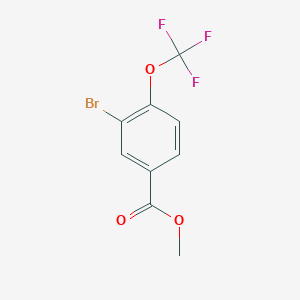
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)
